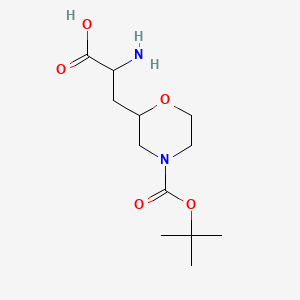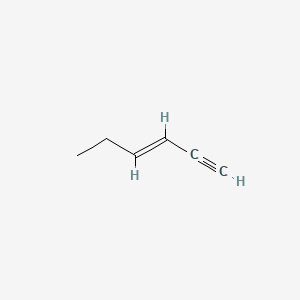
3-Hexen-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexen-1-yne: is an organic compound with the molecular formula C₆H₈ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The structure of this compound includes a triple bond between the third and fourth carbon atoms and a double bond between the fifth and sixth carbon atoms. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hexen-1-yne can be synthesized through various methods. One common approach involves the reaction of vinylacetylene with ethylmagnesium bromide in the presence of a catalyst. Another method includes the alkylation of acetylene with propargyl bromide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic coupling of acetylene with butadiene . This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hexen-1-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form using oxidizing agents like .
Reduction: Reduction of this compound with in the presence of a yields .
Substitution: It can undergo substitution reactions with halogens to form haloalkynes .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or neutral medium.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens like chlorine or bromine, often in the presence of a solvent like carbon tetrachloride .
Major Products:
Oxidation: 3-Hexen-1-one.
Reduction: 3-Hexen-1-ol.
Substitution: Haloalkynes.
Wissenschaftliche Forschungsanwendungen
3-Hexen-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hexen-1-yne involves its ability to participate in nucleophilic addition and substitution reactions . The triple bond in its structure makes it highly reactive towards nucleophiles. The compound can form intermediate complexes with various reagents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Hexyne: An alkyne with a triple bond between the first and second carbon atoms.
2-Hexyne: An alkyne with a triple bond between the second and third carbon atoms.
3-Hexyne: An alkyne with a triple bond between the third and fourth carbon atoms.
Uniqueness of 3-Hexen-1-yne: this compound is unique due to the presence of both a triple bond and a double bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to other hexynes, making it a valuable compound in organic synthesis .
Eigenschaften
CAS-Nummer |
2806-56-6 |
|---|---|
Molekularformel |
C6H8 |
Molekulargewicht |
80.13 g/mol |
IUPAC-Name |
(E)-hex-3-en-1-yne |
InChI |
InChI=1S/C6H8/c1-3-5-6-4-2/h1,5-6H,4H2,2H3/b6-5+ |
InChI-Schlüssel |
CLFYLNSQRWCJAY-AATRIKPKSA-N |
Isomerische SMILES |
CC/C=C/C#C |
Kanonische SMILES |
CCC=CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


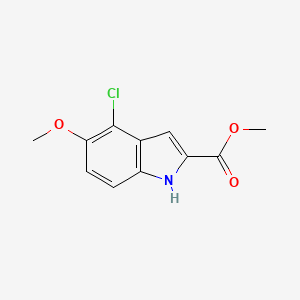
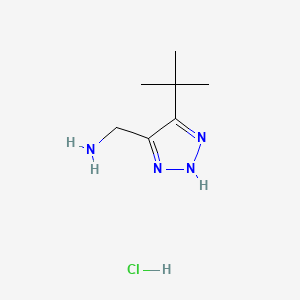
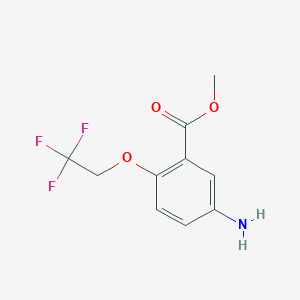

![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)

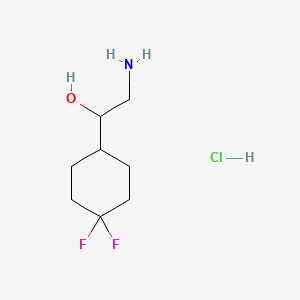
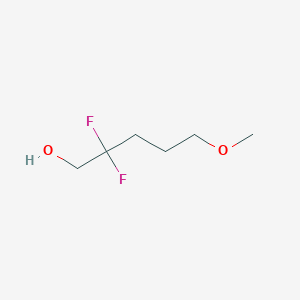
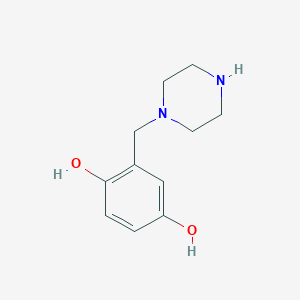
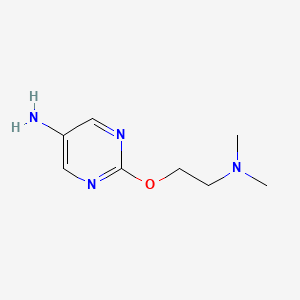
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
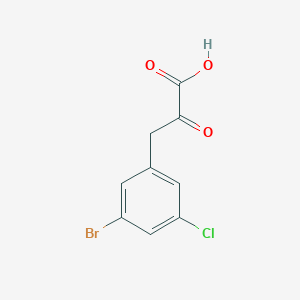
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
